![molecular formula C14H20ClN3O3S B12638653 N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea CAS No. 920278-54-2](/img/structure/B12638653.png)
N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a chloro-substituted thiazole ring and two oxan-4-yl groups attached to a urea moiety.
Métodos De Preparación
The synthesis of N’-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea typically involves the reaction of 5-chloro-1,3-thiazole-2-amine with oxan-4-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Análisis De Reacciones Químicas
N’-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: The compound has shown potential as an anti-inflammatory and anticancer agent.
Mecanismo De Acción
The mechanism of action of N’-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as phosphoinositide-3-kinase (PI3K), which plays a key role in cell signaling and survival. By inhibiting PI3K, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation by modulating proinflammatory cytokines .
Comparación Con Compuestos Similares
N’-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Bleomycin: An antineoplastic drug used in cancer chemotherapy.
Propiedades
Número CAS |
920278-54-2 |
|---|---|
Fórmula molecular |
C14H20ClN3O3S |
Peso molecular |
345.8 g/mol |
Nombre IUPAC |
3-(5-chloro-1,3-thiazol-2-yl)-1,1-bis(oxan-4-yl)urea |
InChI |
InChI=1S/C14H20ClN3O3S/c15-12-9-16-13(22-12)17-14(19)18(10-1-5-20-6-2-10)11-3-7-21-8-4-11/h9-11H,1-8H2,(H,16,17,19) |
Clave InChI |
XDSLBXPLBQTLET-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1N(C2CCOCC2)C(=O)NC3=NC=C(S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid](/img/structure/B12638570.png)
![3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)-](/img/structure/B12638571.png)
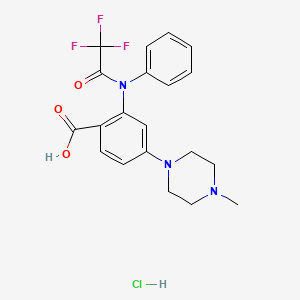
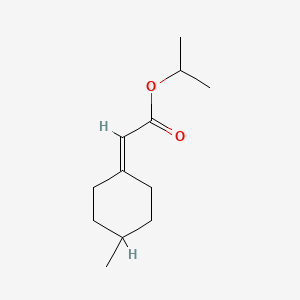
![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)

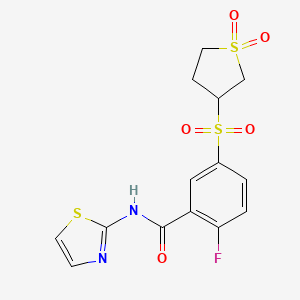

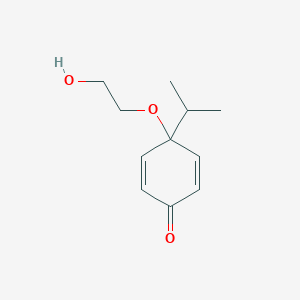


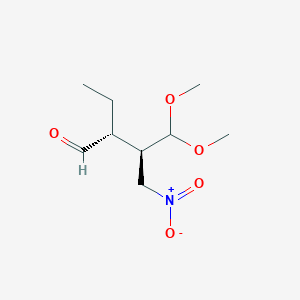
methanone](/img/structure/B12638649.png)

